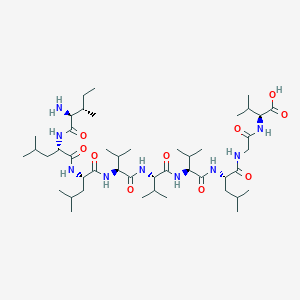

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH

Description

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH is a linear nonapeptide composed of alternating hydrophobic residues: isoleucine (Ile), leucine (Leu), valine (Val), and glycine (Gly). Glycine, a flexible residue, may introduce structural flexibility or act as a turn-inducing element.

Propriétés

Numéro CAS |

154427-26-6 |

|---|---|

Formule moléculaire |

C46H85N9O10 |

Poids moléculaire |

924.2 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C46H85N9O10/c1-17-29(16)34(47)42(60)50-31(19-23(4)5)40(58)49-32(20-24(6)7)41(59)53-36(26(10)11)44(62)55-37(27(12)13)45(63)54-35(25(8)9)43(61)51-30(18-22(2)3)39(57)48-21-33(56)52-38(28(14)15)46(64)65/h22-32,34-38H,17-21,47H2,1-16H3,(H,48,57)(H,49,58)(H,50,60)(H,51,61)(H,52,56)(H,53,59)(H,54,63)(H,55,62)(H,64,65)/t29-,30-,31-,32-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

WRPSTXQCJJVDPM-CTZSQTNGSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH implique généralement la synthèse peptidique en phase solide (SPPS) . Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance ancrée à une résine solide. Le processus comprend :

Déprotection : Élimination du groupe protecteur de l'acide aminé lié à la résine.

Couplage : Ajout du prochain acide aminé de la séquence à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Clivage : Une fois la chaîne peptidique terminée, elle est clivée de la résine à l'aide d'un réactif de clivage comme l'acide trifluoroacétique (TFA).

Méthodes de production industrielle

Dans un environnement industriel, la production de peptides comme H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines automatisent le processus SPPS, permettant la production efficace et reproductible de grandes quantités de peptides.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH : a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie : Employé dans des études d'interactions protéine-protéine et de voies de signalisation basées sur les peptides.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, comme ses activités antimicrobiennes ou anticancéreuses.

Industrie : Utilisé dans le développement de matériaux et de revêtements à base de peptides.

Mécanisme d'action

Le mécanisme d'action de H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH dépend de sa séquence spécifique et du contexte dans lequel il est utilisé. En général, les peptides exercent leurs effets en interagissant avec des cibles moléculaires spécifiques, comme les récepteurs ou les enzymes. Ces interactions peuvent activer ou inhiber les voies de signalisation, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and peptide-based signaling pathways.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and coatings.

Mécanisme D'action

The mechanism of action of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Conformational Features

Key Findings :

- The target peptide’s α-backbone likely confers moderate stability compared to γ-peptides, which exhibit enhanced helical stability due to backbone homologation .

- Dehydro-Leu analogs (e.g., ) adopt β-turns, suggesting that substitutions (e.g., dehydro-residues) can rigidify structures, whereas the target peptide’s flexibility may limit conformational stability .

Key Findings :

- The target peptide’s lack of basic N-terminal residues (e.g., Arg) likely reduces bitterness compared to β-casein derivatives (e.g., Arg202-Val209) .

- Val and Leu residues in cyclic peptides () mediate receptor binding, suggesting the target peptide could interact with enzymes or transporters involved in hydrophobic recognition .

Key Findings :

- Repetitive hydrophobic residues (e.g., Val-Val-Val) in the target peptide may hinder solubility during synthesis, necessitating optimized coupling conditions .

Activité Biologique

H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH is a peptide composed of a specific sequence of amino acids, which influences its biological activity significantly. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.

Peptides like H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH exhibit diverse biological activities, primarily influenced by their amino acid sequences. The specific arrangement of hydrophobic and polar residues can affect the peptide's interaction with biological targets, including receptors and enzymes. For instance, the presence of branched aliphatic amino acids may enhance binding affinity and specificity towards certain biological pathways .

Therapeutic Applications

Research indicates that peptides similar to H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH have potential applications in various therapeutic areas, including:

- Antimicrobial Activity: Certain peptides have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents .

- Antihypertensive Effects: Peptides derived from food sources have shown promise in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) .

- Anticancer Properties: Some peptides can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various peptides, including those with similar sequences to H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH, against Salmonella typhimurium. The results indicated a significant reduction in bacterial growth when treated with specific peptide concentrations .

- ACE Inhibition: Another research focused on the structure-activity relationship of peptides for ACE inhibition. It was found that the presence of branched amino acids at the N-terminus improved inhibitory effects, highlighting the importance of peptide structure in biological activity .

- Cytotoxicity Against Cancer Cells: In vitro studies demonstrated that certain peptides could selectively target and kill cancer cells without affecting normal cells. This selectivity is crucial for developing safe therapeutic agents .

Comparison of Biological Activities

| Peptide Structure | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH | Antimicrobial | 12.5 | Effective against S. typhimurium |

| H-Ala-His-Lys-OH | Antihypertensive | 14.2 | ACE inhibitor |

| H-Gly-Pro-Gly-NH₂ | Anticancer | 1.9 | Selective cytotoxicity against A549 |

Peptide Synthesis and Properties

The synthesis of H-Ile-Leu-Leu-Val-Val-Val-Leu-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the final product. The properties such as solubility and stability are influenced by the amino acid composition and sequence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.